6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Biological Activity Target Engagement Data Availability

This structurally novel compound features three distinct domains—a 2H-pyran-2-one core, a 4-oxypiperidine linker, and a 5-methylpyrazine-2-carbonyl cap—with no published biological data, making it a blank-slate scaffold for hit identification. Its apparent lack of IP encumbrance supports freedom-to-operate, ideal for building patentable matter. Substituting with generic 'piperidine-pyranone' analogs without experimental validation is scientifically unjustified. Procure for exploratory screening or medicinal chemistry diversification.

Molecular Formula C17H19N3O4
Molecular Weight 329.356
CAS No. 1798679-61-4
Cat. No. B2687113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
CAS1798679-61-4
Molecular FormulaC17H19N3O4
Molecular Weight329.356
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC=C(N=C3)C
InChIInChI=1S/C17H19N3O4/c1-11-9-19-15(10-18-11)17(22)20-5-3-13(4-6-20)24-14-7-12(2)23-16(21)8-14/h7-10,13H,3-6H2,1-2H3
InChIKeyVPLGIJAISAWZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 6-Methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1798679-61-4): A Procurement Baseline


6-Methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1798679-61-4) is a synthetic heterocyclic compound belonging to the pyran-2-one class, featuring a piperidine linker and a 5-methylpyrazine-2-carbonyl moiety. It is primarily listed in chemical vendor databases as a research chemical . A critical evidence gap exists: no primary research articles, patents with specific biological data, or head-to-head comparator studies were identified for this specific compound in accessible databases. This lack of published, verifiable data is the most significant factor for scientific procurement decisions.

Why Generic Substitution of 6-Methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one Is Unsupported by Evidence


The compound's structure contains three distinct functional domains: a 2H-pyran-2-one core, a 4-oxypiperidine linker, and a 5-methylpyrazine-2-carbonyl cap. Related analogs with alternative N-acyl or N-sulfonyl substitutions on the piperidine ring (e.g., naphthalen-1-yl, thiophen-2-yl, phenoxyacetyl) are listed in vendor catalogs, but no published comparative data exist to support the interchangeability of these compounds for any biological or material application . In the absence of quantitative structure-activity relationship (QSAR) models or matched-pair analysis, even minor structural modifications like those among these analogs can lead to unpredictable changes in target binding, pharmacokinetics, or physicochemical properties. Therefore, substituting this specific compound with a generic 'piperidine-pyranone' analog is not scientifically justified without experimental validation.

Quantitative Differentiation Evidence for 6-Methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one


Evidence Gap: Absence of Published Biological Activity Data

A systematic search of PubMed, Google Scholar, and patent databases did not yield any peer-reviewed studies or patents reporting quantitative IC50, Ki, EC50, or other biological activity data for 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one [1][2][3]. This is in contrast to many other pyrazine-containing compounds which have published kinase inhibition profiles. The absence of data prevents any direct efficacy comparison with known inhibitors like SB-225002 (CXCR2 antagonist, IC50 = 22 nM) or PF-04937319 (glucokinase activator), which share the 5-methylpyrazine-2-carbonyl motif but have different core structures [4].

Biological Activity Target Engagement Data Availability

Evidence Gap: Absence of Physicochemical Selectivity Data

No experimental or computational data comparing the solubility, logP, metabolic stability, or permeability of 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one against its close analogs (e.g., 6-methyl-4-((1-(phenethylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, CAS 1798542-33-2) were found in public databases . The vendor-provided molecular weight (329.35 g/mol) is the only consistently reported property, which is insufficient for any selectivity assessment . This lack of data contrasts with the comprehensive physicochemical profiles often available for lead-like compounds in drug discovery programs.

Physicochemical Properties Selectivity ADMET

Evidence Gap: No Comparative Synthetic or Stability Advantage

No published synthetic procedures, yields, or stability studies for 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one are available to compare against related analogs [1]. While the compound is listed by multiple vendors, indicating it can be synthesized, the absence of comparative data on yield, purity, or scalability means that no procurement advantage can be claimed over other compounds in the same class that may have well-documented synthetic routes.

Synthetic Accessibility Stability Scalability

Structural Uniqueness as the Sole Differentiator

The 5-methylpyrazine-2-carbonyl group is a known pharmacophore found in kinase inhibitors and other bioactive molecules [1]. The specific combination of this group with a 6-methyl-2H-pyran-2-one core via a piperidine ether linker appears to be structurally unique among disclosed compounds. A substructure search in PubChem and ChemSpider did not return exact matches other than vendor entries for this specific CAS number [2]. This structural uniqueness is the only verifiable differentiator: no other compound with this exact atom connectivity is reported in the public domain. This makes it a potential tool compound for exploring novel chemical space, but the value proposition is based on novelty alone, not on demonstrated performance.

Chemical Structure Molecular Uniqueness Research Tool

Application Scenarios for 6-Methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one Based on Available Evidence


Exploratory Chemical Biology Probe

The compound's structural uniqueness makes it a candidate for exploratory screening campaigns where the goal is to identify novel hits for a biological target of interest. A procurer might select this compound as part of a diversity set to probe a new chemical space, but with the explicit understanding that no target engagement or activity data exist [1]. Any hit would require full de novo validation, and the compound cannot be prioritized over any other analog based on existing evidence.

Starting Point for Medicinal Chemistry Optimization

For a medicinal chemistry program targeting a pathway where the 5-methylpyrazine-2-carbonyl motif has shown activity (e.g., kinase inhibition or autotaxin inhibition [1][2]), this compound could serve as a starting scaffold. The ether linkage and pyranone core offer vectors for diversification. However, the absence of any preliminary SAR data means that the choice of this specific compound over a more characterized analog (like those in the autotaxin patent [1]) is based solely on chemical intuition or proprietary reasoning, not on published evidence.

Patent Landscape and Freedom-to-Operate Analysis

Given its structural uniqueness, this compound may be of interest for intellectual property (IP) and freedom-to-operate (FTO) analyses. A thorough search of the patent literature did not reveal any patent that specifically claims this compound, suggesting it may be in the public domain [3]. This lack of IP encumbrance could be a procurement driver for organizations seeking to build patentable matter around novel chemical entities, but only after confirming through a formal FTO search.

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